molecular formula C10H13BrO B1267305 1-(4-Bromophenyl)-2-methylpropan-2-ol CAS No. 57469-91-7

1-(4-Bromophenyl)-2-methylpropan-2-ol

Cat. No.: B1267305
CAS No.: 57469-91-7
M. Wt: 229.11 g/mol
InChI Key: GXRFHTZJNUGYSI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-2-ol is an organic compound with the molecular formula C10H13BrO It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a methyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the formation of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-2-methylpropan-2-one.

    Reduction: 1-(4-Bromophenyl)-2-methylpropane.

    Substitution: 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-methylpropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropan-2-ol
  • 1-(4-Fluorophenyl)-2-methylpropan-2-ol
  • 1-(4-Iodophenyl)-2-methylpropan-2-ol

Comparison: 1-(4-Bromophenyl)-2-methylpropan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFHTZJNUGYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966433
Record name 1-(4-Bromophenyl)-2-methylpropan-2-ol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-91-7, 5207-61-4
Record name NSC245165
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Record name 1-(4-Bromophenyl)-2-methylpropan-2-ol
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Record name 1-(4-bromophenyl)-2-methylpropan-2-ol
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Synthesis routes and methods I

Procedure details

A solution of bromo(methyl)magnesium in diethyl ether (25 mL of 3 M, 74.5 mmol) in THF (8 mL) and toluene (25 mL) was added to a solution of ethyl 2-(4-bromophenyl)acetate (8.23 g, 33.9 mmol) in Et2O (165 mL) and the reaction mixture was stirred at 40° C. for 1 hour. The reaction mixture was quenched by the addition of saturated aqueous ammonium chloride (200 mL) and the phases were separated. The organics were dried over sodium sulfate, filtered and concentrated in vacuo. The resulting residue was purified by silica gel column chromatography eluting with 0-30% EtOAc-hexanes to give 1-(4-bromophenyl)-2-methyl-propan-2-ol (5.68 g, 73%), as a clear oil. ESI-MS m/z calc. 228.1. found 229.5 (M+1)+; Retention time: 1.45 minutes (3 min run).
Quantity
0 (± 1) mol
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reactant
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25 mL
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reactant
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8.23 g
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reactant
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165 mL
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reactant
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25 mL
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reactant
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8 mL
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Synthesis routes and methods II

Procedure details

A solution of 4 g (16.5 mmol) of ethyl 4-bromophenylacetate in 60 ml of diethyl ether was treated with 26 ml (36.4 mmol) of a 1.4M solution of methylmagnesium bromide in toluene/tetrahydrofuran (3:1) and the mixture heated at 40° C. for 1 hour and then cooled. 100 ml of saturated aqueous ammonium chloride were added and the phases separated. The organic phase was dried over magnesium sulfate, filtered and evaporated to give 3.5 g (93%) of 1-(4-bromophenyl)-2-methyl-propan-2-ol as a colorless oil. [Mass spectrum (ESI) MH+ =229].
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4 g
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reactant
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solution
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60 mL
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toluene tetrahydrofuran
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-bromophenylacteone (6.85 g, 32 mmol) in diethyl-ether (100 ml) was cooled to 0° C. and treated with methylmagnesium bromide (23.5 ml of a 3M solution in diethyl-ether, 70 mmol). The reaction mixture was allowed to warm gradually to room temperature. After 2 hours the reaction was quenched by addition of saturated aqueous ammonium chloride (200 ml). The organic phase was separated and washed with saturated sodium chloride (100 ml), dried (sodium sulfate) and reduced in vacuo. Purification by flash column chromatography on silica gel eluting with pentane:dichloromethane (60:40 changing to 0:100, by volume) gave the title compound as a colourless oil (6.23 g, 84%).
Quantity
6.85 g
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reactant
Reaction Step One
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100 mL
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solvent
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0 (± 1) mol
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solution
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0 (± 1) mol
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Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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